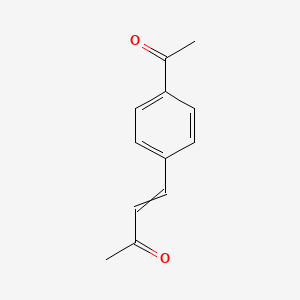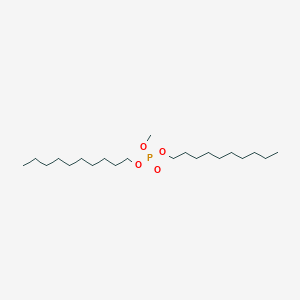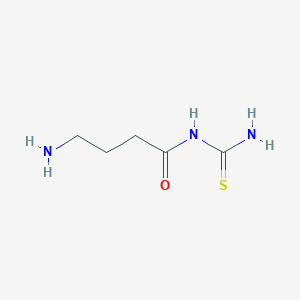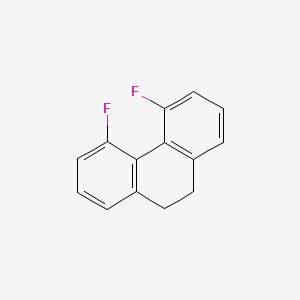
3-Buten-2-one, 4-(4-acetylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 4-(4-acetylphenyl)- is an organic compound with the molecular formula C12H12O2. It is a derivative of butenone, featuring a phenyl group substituted with an acetyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Buten-2-one, 4-(4-acetylphenyl)- involves the Grignard reaction. This reaction typically starts with ethyl acetoacetate, which is protected using ethylene glycol to form a cyclic ketal. The protected compound then reacts with phenylmagnesium bromide, followed by deprotection under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Buten-2-one, 4-(4-acetylphenyl)- often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 4-(4-acetylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Buten-2-one, 4-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 4-(4-acetylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . This interaction is crucial for its biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one:
3-Buten-2-one, 4-(4-methoxyphenyl)-: This compound features a methoxy group instead of an acetyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Buten-2-one, 4-(4-acetylphenyl)- is unique due to the presence of the acetyl group, which significantly influences its reactivity and applications. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various fields.
Propriétés
Numéro CAS |
106949-29-5 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
4-(4-acetylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3 |
Clé InChI |
XCFFGUOWJMOOEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)


![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)





![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)


![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
